Cas no 75614-86-7 (R(-)-a-Chloromethyl Histamine Dihydrochloride)

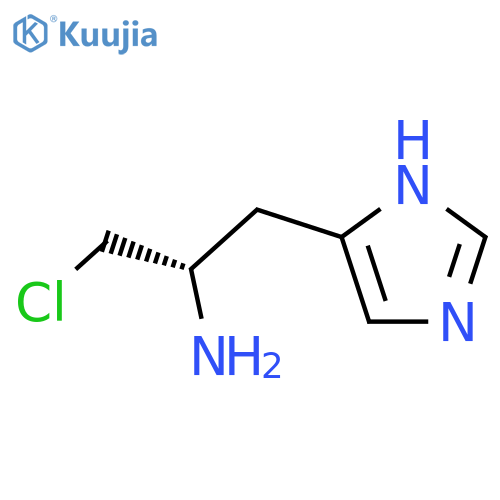

75614-86-7 structure

商品名:R(-)-a-Chloromethyl Histamine Dihydrochloride

R(-)-a-Chloromethyl Histamine Dihydrochloride 化学的及び物理的性質

名前と識別子

-

- R(-)-α-Chloromethyl Histamine Dihydrochloride

- (2S)-1-chloro-3-(1H-imidazol-5-yl)propan-2-amine

- 75614-86-7

- s-a-chloromethylhistamine

- r(-)-alpha-Chloromethyl histamine dihydrochloride

- SCHEMBL6336321

- DTXSID10415949

- a-(Chloromethyl)-1H-imidazole-4-ethanamine Dihydrochloride

- alpha-(Chloromethyl)-1H-imidazole-4-ethanamine Dihydrochloride

- R(-)-a-Chloromethyl Histamine Dihydrochloride

-

- インチ: InChI=1S/C6H10ClN3/c7-2-5(8)1-6-3-9-4-10-6/h3-5H,1-2,8H2,(H,9,10)/t5-/m0/s1

- InChIKey: MPEOXRFPLFJWSZ-YFKPBYRVSA-N

- ほほえんだ: C1=C(NC=N1)CC(CCl)N

計算された属性

- せいみつぶんしりょう: 231.01000

- どういたいしつりょう: 159.0563250g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 3

- 複雑さ: 99

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 54.7Ų

- 疎水性パラメータ計算基準値(XlogP): 0.1

じっけんとくせい

- ようかいど: Dimethyl Sulfoxide, Methanol, Water

- PSA: 54.70000

- LogP: 2.82260

R(-)-a-Chloromethyl Histamine Dihydrochloride セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

R(-)-a-Chloromethyl Histamine Dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C369535-250mg |

R(-)-a-Chloromethyl Histamine Dihydrochloride |

75614-86-7 | 250mg |

$ 121.00 | 2023-09-08 | ||

| TRC | C369535-5g |

R(-)-a-Chloromethyl Histamine Dihydrochloride |

75614-86-7 | 5g |

$ 1499.00 | 2023-04-18 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-460923-500 mg |

R(-)-α-Chloromethyl Histamine Dihydrochloride, |

75614-86-7 | 500MG |

¥2,708.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-460923-500mg |

R(-)-α-Chloromethyl Histamine Dihydrochloride, |

75614-86-7 | 500mg |

¥2708.00 | 2023-09-05 | ||

| TRC | C369535-2g |

R(-)-a-Chloromethyl Histamine Dihydrochloride |

75614-86-7 | 2g |

$ 672.00 | 2023-04-18 | ||

| TRC | C369535-1g |

R(-)-a-Chloromethyl Histamine Dihydrochloride |

75614-86-7 | 1g |

$ 351.00 | 2023-09-08 | ||

| TRC | C369535-500mg |

R(-)-a-Chloromethyl Histamine Dihydrochloride |

75614-86-7 | 500mg |

$ 190.00 | 2023-09-08 | ||

| TRC | C369535-1000mg |

R(-)-a-Chloromethyl Histamine Dihydrochloride |

75614-86-7 | 1g |

$ 351.00 | 2023-04-18 |

R(-)-a-Chloromethyl Histamine Dihydrochloride 関連文献

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

75614-86-7 (R(-)-a-Chloromethyl Histamine Dihydrochloride) 関連製品

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量